![molecular formula C27H48O B14708374 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene CAS No. 21857-93-2](/img/structure/B14708374.png)
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene is a complex organic compound with the molecular formula C27H48O This compound is known for its unique structure, which includes multiple fused rings and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene typically involves multiple steps, including cyclization and alkylation reactions. The starting materials are usually simpler organic compounds that undergo a series of transformations to form the final product. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions often result in the formation of new functionalized derivatives of the original compound.
科学的研究の応用
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups on chemical reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, such as its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[5,6]naphtho[2,1-c]oxepine
- 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3H)-one
Uniqueness
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene stands out due to its unique structural features, which include multiple fused rings and a specific arrangement of functional groups
特性
CAS番号 |
21857-93-2 |
|---|---|
分子式 |
C27H48O |
分子量 |
388.7 g/mol |
IUPAC名 |
3a,9a,11a-trimethyl-1-(6-methylheptan-2-yl)-2,3,3b,4,5,5a,7,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromene |
InChI |
InChI=1S/C27H48O/c1-19(2)9-7-10-20(3)21-13-16-27(6)23-11-12-24-25(4,15-8-18-28-24)22(23)14-17-26(21,27)5/h19-24H,7-18H2,1-6H3 |
InChIキー |
AWYPRUQNKBUJQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCO4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


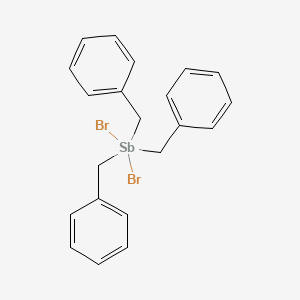

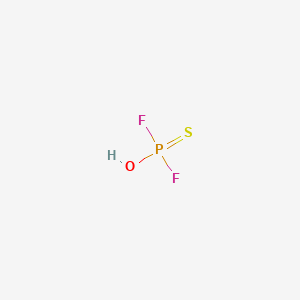
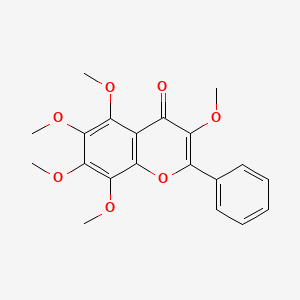
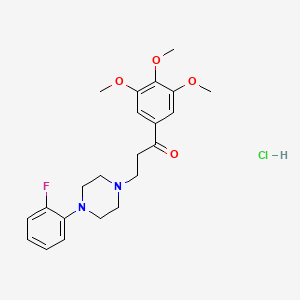
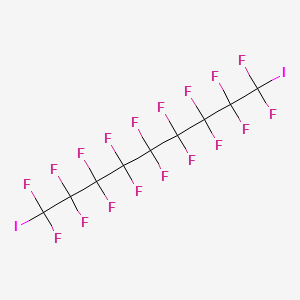

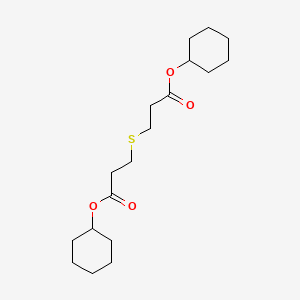
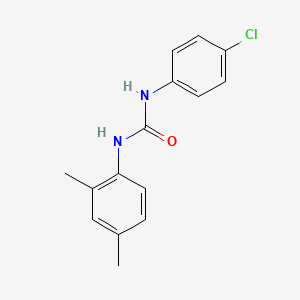

![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)



